molecular formula C18H21N3O5 B2501049 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-31-1

3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2501049
CAS No.: 852132-31-1
M. Wt: 359.382
InChI Key: SLITXXLDFMORNQ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a novel benzamide derivative designed for advanced biochemical and pharmacological research. This compound integrates a 3,4-dimethoxyphenyl group and a 5-methylisoxazole moiety linked through a benzamide bridge containing a polar N-[(2-oxopyrrolidin-1-yl)methyl] substituent, a structure suggestive of potential multifunctional biological activity. Benzamide derivatives are recognized in scientific literature for their diverse applications, serving as key scaffolds in the development of kinase inhibitors , histone deacetylase (HDAC) inhibitors , and antiviral agents . The specific structural motifs present in this compound—including the methoxy-substituted aromatic ring and the embedded pyrrolidinone—are frequently associated with the ability to modulate protein-protein interactions and enzyme activity. Researchers can leverage this chemical entity as a versatile scaffold or a high-value probe for exploring novel therapeutic targets in areas such as oncology, neurology, and infectious diseases. This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-12-9-16(19-26-12)21(11-20-8-4-5-17(20)22)18(23)13-6-7-14(24-2)15(10-13)25-3/h6-7,9-10H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLITXXLDFMORNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N(CN2CCCC2=O)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidinone attacks an electrophilic carbon center on the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the pyrrolidinone moiety.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to its combination of functional groups and structural features. The presence of both an oxazole ring and a pyrrolidinone moiety, along with the methoxy-substituted benzamide core, distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in related compounds.

Biological Activity

3,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may interact with various biological targets, suggesting a range of therapeutic applications. This article reviews the available literature on its synthesis, biological activity, and potential applications.

Chemical Structure and Properties

The molecular formula of 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide indicates a complex structure that includes:

  • Dimethoxyphenyl moiety : Contributes to lipophilicity and potential interactions with biological membranes.
  • Oxazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine derivative : May enhance bioavailability and interaction with specific receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxazole ring through cyclization reactions.
  • Alkylation or acylation to introduce the pyrrolidine moiety.
  • Final purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Biological Activity

Research indicates that 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that compounds containing oxazole rings often exhibit antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Anticancer Properties

Preliminary investigations suggest potential anticancer activity. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways.

Neuroprotective Effects

The presence of the pyrrolidine moiety may contribute to neuroprotective effects. Research on related compounds has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation.

Case Studies

Several studies highlight the biological activity of compounds structurally similar to 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide:

  • Antimicrobial Study :
    • Objective : Evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Method : Disc diffusion method.
    • Results : The compound exhibited zones of inhibition comparable to standard antibiotics.
  • Anticancer Study :
    • Objective : Assess cytotoxicity against human breast cancer cells (MCF7).
    • Method : MTT assay.
    • Results : IC50 values indicated significant cytotoxicity at micromolar concentrations.

Comparison with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
Compound AStructure AModerateHighLow
Compound BStructure BHighModerateModerate
3,4-Dimethoxy-N-(5-methyl...Unique structureSignificantSignificantPotential

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